

Spectroscopic Analysis of N-Boc-Protected Piperazine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine*

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In the landscape of drug discovery and development, the meticulous characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic data for 1-Boc-4-(substituted-aryl)piperazine derivatives, crucial building blocks in medicinal chemistry. Due to the limited availability of public experimental spectroscopic data for **1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine**, this guide will focus on a closely related analogue, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, and compare its spectral features with other relevant N-Boc-piperazine derivatives. This information is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this important class of molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of N-Boc-piperazine derivatives. These compounds share the common 1-Boc-piperazine moiety but differ in the substitution at the 4-position, leading to distinct spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate	-	Data conforms to the structure, specific shifts not detailed in the available public data.
4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester[1]	d ⁶ -DMSO	1.41 (9H, s), 3.31 (4H, dd), 3.72 (4H, dd), 6.65 (1H, d), 6.70 (2H, s), 6.78 (1H, d), 7.17 (1H, s)[1]
1-Boc-piperazine	-	Commercially available reference spectra can be obtained from various suppliers. Key signals include the tert-butyl protons and the piperazine ring protons.

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate	-	Not publicly available.
4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester	-	Not publicly available.
1-Boc-piperazine	-	Commercially available reference spectra can be obtained from various suppliers. Expected signals include the quaternary and methyl carbons of the Boc group, and the carbons of the piperazine ring.

Table 3: Mass Spectrometry Data

Compound	Ionization Mode	[M+H] ⁺ (m/z)
tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate	-	Molecular Weight: 308.33
4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester[1]	HRMS	279.1820[1]
1-Boc-piperazine	-	Molecular Weight: 186.25
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate	-	Molecular Weight: 343.22

Table 4: Infrared (IR) Spectroscopy Data

Compound	Sample Phase	Key Absorption Bands (cm ⁻¹)
tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate	-	Not publicly available. Expected peaks would include C=O (carbamate), N-O (nitro group), C-N, and C-H stretching and bending vibrations.
4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester	-	Not publicly available. Expected peaks would include N-H (amine), C=O (carbamate), C-N, and C-H stretching and bending vibrations.
1-Boc-piperazine	-	Reference spectra are available from commercial suppliers. Characteristic absorptions include a strong C=O stretch for the carbamate group around 1690 cm ⁻¹ .

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
- The sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O).
- Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS) at 0.00 ppm.
- Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

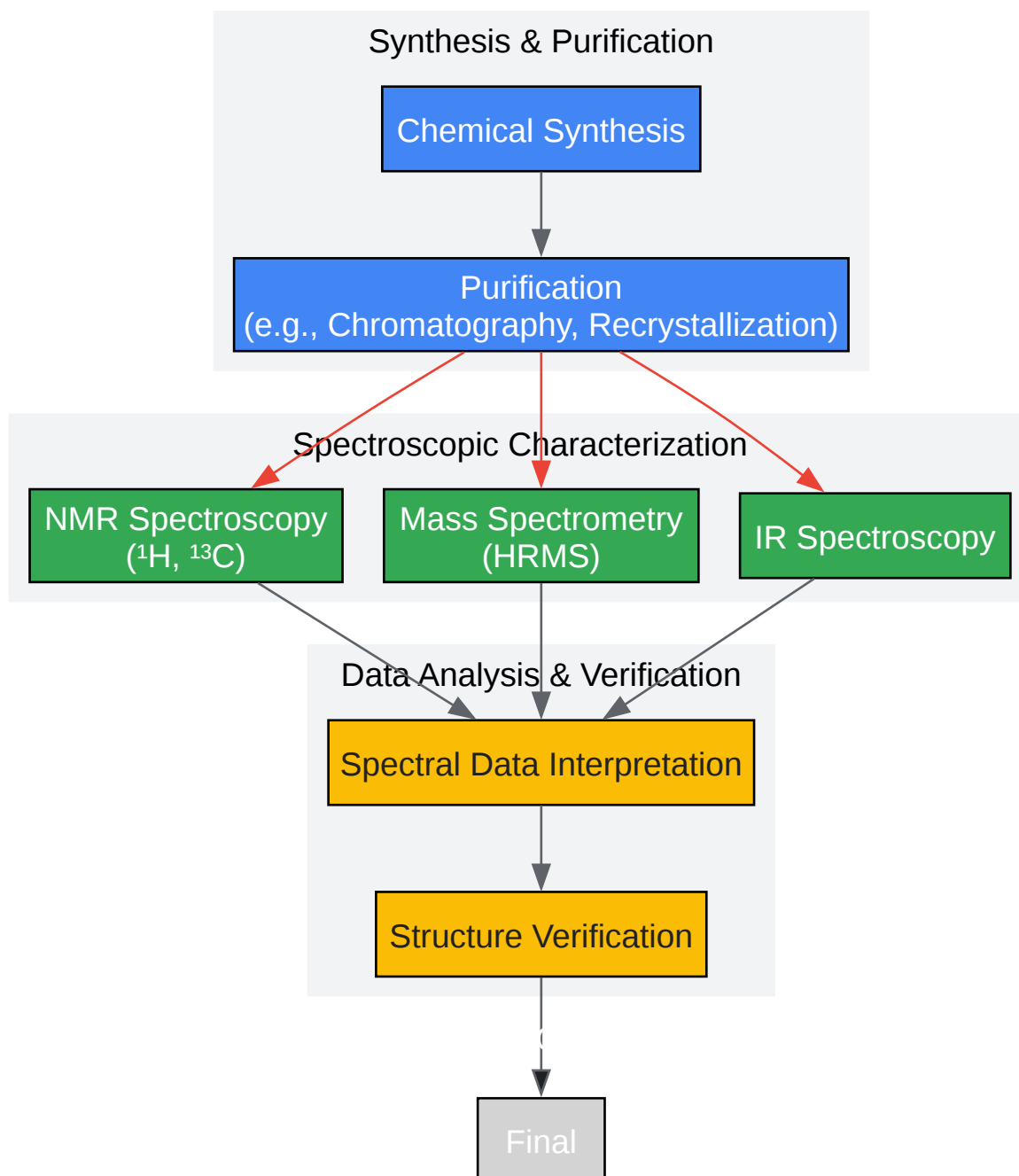
- High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography.
- The instrument is calibrated using a known standard to ensure high mass accuracy.

Infrared (IR) Spectroscopy

- IR spectra are commonly recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
- Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
- The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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References

- 1. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
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